molecular formula C18H17FN2O3 B2669936 2-fluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide CAS No. 887462-58-0

2-fluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2669936
CAS RN: 887462-58-0
M. Wt: 328.343
InChI Key: AHWJOUIWPCIRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-(4-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H12FNO2. It has a molecular weight of approximately 245.256 g/mol. The linear formula is C14H12FNO2. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of 2-fluoro-N-(4-methoxyphenyl)benzamide consists of a benzene ring with a fluorine atom (F) and a methoxy group (OCH3) attached to it. The amide functional group (-CONH-) is also present. You can view the 3D structure of this compound on the NIST Chemistry WebBook .

Scientific Research Applications

Neurological Research

Research has utilized derivatives of 2-fluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide in neurological studies. One study employed 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a molecular imaging probe, for assessing serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients using positron emission tomography (PET). This research found significant decreases in 5-HT(1A) receptor densities in patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Cancer Research

A series of fluorine-containing benzamide analogs, including derivatives similar to this compound, was developed for PET imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential in cancer imaging (Tu et al., 2007).

Metabolic and Endocrine Research

In the context of metabolic diseases, derivatives of this compound have been explored. The synthesis and activity of related hypoglycemic benzoic acid derivatives were investigated, indicating potential applications in diabetic treatments (Grell et al., 1998).

Psychiatric Research

In psychiatric research, substituted benzamides, structurally similar to the compound , have been synthesized and evaluated as potential neuroleptics. Studies have shown a correlation between structure and activity in these compounds, indicating their potential use in treating psychosis (Iwanami et al., 1981).

Molecular Imaging

The compound and its derivatives are used in molecular imaging. For instance, development of fluorine-18-labeled 5-HT1A antagonists for PET imaging has been reported, highlighting the role of these compounds in neuroimaging (Lang et al., 1999).

properties

IUPAC Name

2-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-14-8-6-13(7-9-14)21-11-12(10-17(21)22)20-18(23)15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWJOUIWPCIRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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